molecular formula C19H16N6O3S B2752937 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole CAS No. 2097871-96-8

2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole

Cat. No.: B2752937
CAS No.: 2097871-96-8
M. Wt: 408.44
InChI Key: ATIWDDQUWFTPCP-UHFFFAOYSA-N
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Description

2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole is a compound that showcases a complex structure, integrating multiple heterocycles such as triazolo and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole involves multiple steps, incorporating reactions such as nucleophilic substitution, cyclization, and condensation. Starting from commercially available precursors, key intermediates are formed through sequences of reactions that include:

  • Nucleophilic Substitution: : Formation of azetidine and thiazole intermediates.

  • Cyclization: : Construction of the triazolo and pyrimidinyl cores.

  • Condensation: : Final assembly of the composite molecule through coupling of the intermediates.

Industrial Production Methods

On an industrial scale, optimizing reaction conditions and yields are crucial. Methods like continuous flow synthesis and automation of reaction sequences are employed to enhance efficiency and reproducibility. High-throughput screening of catalysts and reagents can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole is capable of undergoing a variety of reactions, including:

  • Oxidation: : Introduction of oxygen to form additional functional groups.

  • Reduction: : Hydrogenation of the azetidine and thiazole rings.

  • Substitution: : Replacement of specific functional groups under mild conditions.

Common Reagents and Conditions

Key reagents include oxidizing agents like peroxides, reducing agents such as hydrogen gas with catalysts (Pd/C), and substitution agents like alkyl halides. Reactions are typically conducted under controlled temperatures and inert atmospheres to maintain compound stability.

Major Products Formed

Reaction products can include oxidized or reduced derivatives, substituted analogs with varying alkyl, aryl, or heteroaryl groups, depending on the reagents and conditions applied.

Scientific Research Applications

Chemistry

2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole is utilized as a building block in the synthesis of more complex organic compounds and materials due to its versatile functional groups.

Biology

In biological research, this compound is studied for its potential as a molecular probe and its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, it is investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities. Studies focus on its ability to modulate biological pathways and inhibit target enzymes.

Industry

Industrially, it finds applications in the development of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it modulates various pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Compared to similar compounds, 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole stands out due to its unique combination of functional groups and heterocycles, offering distinct reactivity and specificity.

List of Similar Compounds

  • 2-{4-[3-({5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole

  • 2-{4-[3-({5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole

  • 2-{4-[3-({5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole

Each of these related compounds varies slightly in its side chains or substituents, affecting their respective reactivities and applications.

Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-12-8-16(25-18(23-12)21-11-22-25)27-15-9-24(10-15)17(26)13-2-4-14(5-3-13)28-19-20-6-7-29-19/h2-8,11,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIWDDQUWFTPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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